molecular formula C10H7NSe B14675204 3-Methyl-1-benzoselenophene-2-carbonitrile CAS No. 37007-55-9

3-Methyl-1-benzoselenophene-2-carbonitrile

Cat. No.: B14675204
CAS No.: 37007-55-9
M. Wt: 220.14 g/mol
InChI Key: DWWZMMPQDUDNPU-UHFFFAOYSA-N
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Description

3-Methyl-1-benzoselenophene-2-carbonitrile is an organic compound with the molecular formula C10H7NSe It belongs to the class of benzoselenophenes, which are heterocyclic compounds containing selenium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzoselenophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-methylbenzonitrile with sodium selenide in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the selenium compound .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzoselenophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or modify the nitrile group.

Scientific Research Applications

3-Methyl-1-benzoselenophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-1-benzoselenophene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress response, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-benzothiophene-2-carbonitrile: Contains sulfur instead of selenium.

    3-Methyl-1-benzofuran-2-carbonitrile: Contains oxygen instead of selenium.

    3-Methyl-1-benzopyrrole-2-carbonitrile: Contains nitrogen instead of selenium.

Uniqueness

3-Methyl-1-benzoselenophene-2-carbonitrile is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs.

Properties

CAS No.

37007-55-9

Molecular Formula

C10H7NSe

Molecular Weight

220.14 g/mol

IUPAC Name

3-methyl-1-benzoselenophene-2-carbonitrile

InChI

InChI=1S/C10H7NSe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,1H3

InChI Key

DWWZMMPQDUDNPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C([Se]C2=CC=CC=C12)C#N

Origin of Product

United States

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